molecular formula C33H27N2P B14092324 4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline

4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline

Cat. No.: B14092324
M. Wt: 482.6 g/mol
InChI Key: XRLHZFMNTNQEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline is a complex organic compound that features a quinazoline core substituted with a diphenylphosphanyl group on the naphthalene ring

Preparation Methods

The synthesis of 4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the phosphanyl group to the naphthalene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline involves its ability to act as a ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

4-[2-(Diphenylphosphanyl)naphthalen-1-yl]-2-isopropylquinazoline can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinazoline core, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C33H27N2P

Molecular Weight

482.6 g/mol

IUPAC Name

diphenyl-[1-(2-propan-2-ylquinazolin-4-yl)naphthalen-2-yl]phosphane

InChI

InChI=1S/C33H27N2P/c1-23(2)33-34-29-20-12-11-19-28(29)32(35-33)31-27-18-10-9-13-24(27)21-22-30(31)36(25-14-5-3-6-15-25)26-16-7-4-8-17-26/h3-23H,1-2H3

InChI Key

XRLHZFMNTNQEAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=N1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.